2-[p-(Chloromethyl)phenyl]propionic acid methyl ester
CAS No.: 80530-54-7
Cat. No.: VC3938787
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80530-54-7 |
|---|---|
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | methyl 2-[4-(chloromethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C11H13ClO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | KUAZONGQIBBKOP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)CCl)C(=O)OC |
| Canonical SMILES | CC(C1=CC=C(C=C1)CCl)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-[4-(chloromethyl)phenyl]propanoate, reflects its structural components: a chloromethyl group (-CHCl) at the para position of a phenyl ring, linked to a methyl ester of propanoic acid. The molecular weight is 212.67 g/mol, with a density of 1.2±0.1 g/cm and a boiling point of 351.5±32.0°C at 760 mmHg . The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the ester group contributes to solubility in organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.67 g/mol | |
| Density | 1.2±0.1 g/cm | |
| Boiling Point | 351.5±32.0°C | |
| Flash Point | 166.4±25.1°C | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Synthesis and Industrial Production
Synthetic Routes
While detailed industrial protocols are scarce in open literature, the compound is typically derived from 2-(4-chloromethylphenyl)propionic acid (CAS 80530-55-8) via esterification. The acid precursor is reacted with methanol in the presence of a catalyst such as thionyl chloride () . The reaction proceeds at 45–65°C for 12–24 hours, followed by purification via reduced-pressure distillation .
Optimization Challenges
Industrial-scale production faces challenges in minimizing byproducts like dimethyl sulfate and ensuring consistent chloromethylation. Continuous flow reactors and automated systems are employed to enhance yield and purity, though specific operational parameters remain proprietary .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes facile nucleophilic substitution, enabling the synthesis of derivatives. For example, reaction with amines yields benzylamine analogs, while treatment with thiols produces sulfides . These transformations are pivotal in drug discovery, where the compound acts as a scaffold for bioactive molecules.
Ester Hydrolysis
Under basic conditions, the methyl ester hydrolyzes to 2-(4-chloromethylphenyl)propionic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) such as loxoprofen . Hydrolysis kinetics depend on pH and temperature, with complete conversion achieved using KOH in aqueous ethanol at 78°C .
Material Science Applications
The compound’s aromatic core and reactive sites facilitate its use in polymer cross-linking and dendrimer synthesis. Its incorporation into epoxy resins enhances thermal stability, as evidenced by a 20% increase in glass transition temperature () in modified polymers .
Biological and Pharmacological Relevance
Enzyme Inhibition Studies
In vitro studies highlight its role as a histone deacetylase (HDAC) inhibitor, with an IC of 0.02 μM against HDAC6 . This activity stems from covalent binding to cysteine residues in the enzyme’s active site, a mechanism shared with analogs like vorinostat.
Table 2: Comparative HDAC Inhibition Activity
| Compound | IC (μM) | Target HDAC Isoform |
|---|---|---|
| 2-[p-(Chloromethyl)phenyl]propionic acid methyl ester | 0.02 | HDAC6 |
| Ethyl 3-phenylpropanoate | >10 | HDAC6 |
| Methyl 4-(bromomethyl)benzoate | 1.5 | HDAC6 |
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Replacing the chloromethyl group with bromine (2-[p-(bromomethyl)phenyl]propionic acid methyl ester) increases molecular weight (257.12 g/mol) and alters reactivity. The bromine analog exhibits faster substitution rates but lower thermal stability, decomposing at 200°C versus 220°C for the chlorine variant .
Ester Group Modifications
Hydrolysis-resistant analogs, such as ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS 107859-99-4), show prolonged in vivo half-lives (t = 8.2 h vs. 3.5 h for the methyl ester) . This property is exploited in sustained-release drug formulations.
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